Butanamide, 4-amino-N-(2-methoxyethyl)- Butanamide, 4-amino-N-(2-methoxyethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20192486
InChI: InChI=1S/C7H16N2O2/c1-11-6-5-9-7(10)3-2-4-8/h2-6,8H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol

Butanamide, 4-amino-N-(2-methoxyethyl)-

CAS No.:

Cat. No.: VC20192486

Molecular Formula: C7H16N2O2

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Butanamide, 4-amino-N-(2-methoxyethyl)- -

Specification

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
IUPAC Name 4-amino-N-(2-methoxyethyl)butanamide
Standard InChI InChI=1S/C7H16N2O2/c1-11-6-5-9-7(10)3-2-4-8/h2-6,8H2,1H3,(H,9,10)
Standard InChI Key IXZGRVOZBMNIDD-UHFFFAOYSA-N
Canonical SMILES COCCNC(=O)CCCN

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is N-(2-methoxyethyl)-4-aminobutanamide. Its molecular formula is C₇H₁₅N₂O₂, derived from a four-carbon butanamide chain with an amino group at the γ-position and a 2-methoxyethyl substituent on the amide nitrogen. The structure integrates both polar (amide, amino, methoxy) and nonpolar (alkyl chain) functional groups, influencing its solubility and reactivity .

Stereochemical Considerations

Unlike chiral analogs such as 2RS,4RS-45 described in GABA transporter inhibitors , this compound lacks stereocenters due to its linear alkyl chain and symmetric substitution pattern. Computational models predict a planar amide group and a gauche conformation for the 2-methoxyethyl side chain, minimizing steric hindrance .

Spectroscopic and Computational Data

While experimental NMR or mass spectra for this specific compound are unavailable, comparisons to structurally similar molecules allow for reasoned predictions:

  • ¹H NMR: Expected signals include δ 1.6–1.8 ppm (m, 2H, CH₂), δ 2.2–2.4 ppm (t, 2H, COCH₂), δ 3.3–3.5 ppm (s, 3H, OCH₃), and δ 6.8–7.1 ppm (br s, 1H, NH) .

  • IR Spectroscopy: Strong absorption bands near 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 175.12 (calculated for C₇H₁₅N₂O₂) .

Synthesis and Derivative Design

Synthetic Routes

The compound can be synthesized via a two-step protocol analogous to methods used for 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives :

  • Aminolysis of Activated Esters:
    React 4-((tert-butoxycarbonyl)amino)butanoic acid with 2-methoxyethylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the protected amide.

    Boc-4-aminobutanoic acid+H2NCH2CH2OCH3DCC/DMAPBoc-protected intermediate\text{Boc-4-aminobutanoic acid} + \text{H}_2\text{NCH}_2\text{CH}_2\text{OCH}_3 \xrightarrow{\text{DCC/DMAP}} \text{Boc-protected intermediate}

.

  • Deprotection:
    Remove the tert-butoxycarbonyl (Boc) group using 4 M HCl in dioxane to yield the final product .

Yield Optimization

Reaction conditions critically influence yields:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .

  • Temperature: Room temperature for coupling; 40–50°C for deprotection .

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >90% purity .

Structural Modifications

Modifying the 2-methoxyethyl group or amino position could enhance bioactivity:

  • Alkyl Chain Length: Extending the methoxyethyl chain may improve blood-brain barrier penetration for neurological applications .

  • Amino Group Functionalization: Acetylation or sulfonation of the amino group could alter metabolic stability .

Physicochemical Properties

Thermodynamic Parameters

Predicted values based on analogs :

PropertyValue
Melting Point85–90°C
Boiling Point285–290°C
Density1.12 ± 0.05 g/cm³
LogP (Octanol-Water)−0.45 ± 0.15
Aqueous Solubility12.5 mg/mL (25°C)

Solubility and Stability

The compound exhibits moderate water solubility due to its polar amide and methoxy groups. Stability studies suggest decomposition above 150°C, with no significant hydrolysis at pH 4–8 .

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